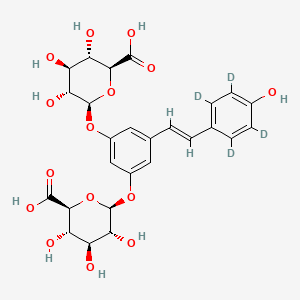

Resveratrol 3,5-diglucuronide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H28O15 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H28O15/c27-12-5-3-10(4-6-12)1-2-11-7-13(38-25-19(32)15(28)17(30)21(40-25)23(34)35)9-14(8-11)39-26-20(33)16(29)18(31)22(41-26)24(36)37/h1-9,15-22,25-33H,(H,34,35)(H,36,37)/b2-1+/t15-,16-,17-,18-,19+,20+,21-,22-,25+,26+/m0/s1/i3D,4D,5D,6D |

InChI Key |

MTMRTWIAOLGFDM-QKPYHBPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vivo Odyssey of Resveratrol: A Technical Guide to its Metabolism into Diglucuronides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its potential therapeutic effects in a multitude of diseases. However, its journey in the body is complex and characterized by rapid and extensive metabolism, which significantly impacts its bioavailability and, consequently, its biological activity. A key metabolic pathway is glucuronidation, a phase II detoxification process that enhances the water solubility of resveratrol, facilitating its excretion. While the formation of mono-glucuronides is well-documented, the subsequent conversion to diglucuronides represents a further step in its metabolic fate. This technical guide provides an in-depth exploration of the in vivo metabolism of resveratrol to its diglucuronide metabolites, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate metabolic pathways.

The Metabolic Pathway of Resveratrol Glucuronidation

The biotransformation of resveratrol into its glucuronidated forms is a multi-step enzymatic process primarily occurring in the intestine and liver. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

The initial step involves the conjugation of a glucuronic acid moiety to one of the hydroxyl groups of the resveratrol molecule, forming mono-glucuronides. The two primary mono-glucuronides are trans-resveratrol-3-O-glucuronide and trans-resveratrol-4'-O-glucuronide. Specific UGT isoforms have been identified as the key catalysts for this initial glucuronidation step. UGT1A1 is predominantly responsible for the formation of resveratrol-3-O-glucuronide, while UGT1A9 is the primary enzyme for the synthesis of resveratrol-4'-O-glucuronide[1][2]. Other UGTs, such as UGT1A10, may also contribute to a lesser extent[3].

Following the formation of mono-glucuronides, a second glucuronic acid molecule can be attached, leading to the formation of diglucuronides. Research has identified two novel trans-resveratrol-C/O-conjugated diglucuronides in human plasma and urine[4][5]. While the existence of these diglucuronides is confirmed, the specific UGT enzymes responsible for this second glucuronidation step have not yet been definitively identified in the scientific literature.

Metabolic pathway of resveratrol to diglucuronides.

Quantitative Analysis of Resveratrol Diglucuronides In Vivo

The quantification of resveratrol and its metabolites in biological matrices is crucial for understanding its pharmacokinetics. The following tables summarize key quantitative data on resveratrol diglucuronides from in vivo studies.

Table 1: Pharmacokinetic Parameters of trans-Resveratrol-C/O-conjugated Diglucuronides in Human Plasma after Oral Administration of Piceid (85.5 mg/70 kg body weight) [4][5]

| Metabolite | Cmax (nmol/L) | tmax (h) | AUC (nmol·h/L) |

| Diglucuronide 1 | 15.0 ± 5.0 | 3.3 ± 1.5 | 105 ± 35 |

| Diglucuronide 2 | 8.0 ± 3.0 | 4.0 ± 1.0 | 65 ± 20 |

Data are presented as mean ± standard deviation.

Table 2: Urinary Excretion of trans-Resveratrol-C/O-conjugated Diglucuronides in Humans over 24 hours after Oral Administration of Piceid (85.5 mg/70 kg body weight) [4][5]

| Metabolite | Amount Excreted (nmol) |

| Diglucuronide 1 | 150 ± 50 |

| Diglucuronide 2 | 80 ± 30 |

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The study of resveratrol metabolism in vivo requires meticulous experimental design and sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Human In Vivo Study for Diglucuronide Quantification[4][5]

-

Study Design: Healthy human volunteers were administered a single oral bolus dose of piceid (a glucoside of resveratrol) equivalent to 85.5 mg of resveratrol per 70 kg of body weight.

-

Sample Collection: Blood samples were collected into heparinized tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours post-administration. Plasma was separated by centrifugation and stored at -80°C. Urine samples were collected over a 24-hour period.

-

Sample Preparation (Plasma): To 500 µL of plasma, 50 µL of an internal standard solution and 500 µL of 0.1 M acetate buffer (pH 5.0) were added. The mixture was subjected to solid-phase extraction (SPE) using C18 cartridges. The cartridges were washed with water and the analytes were eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase for analysis.

-

Sample Preparation (Urine): An aliquot of the 24-hour urine collection was diluted with water and directly injected into the LC-MS/MS system.

-

Analytical Method:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation: A C18 reversed-phase column was used with a gradient elution program. The mobile phase consisted of two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometric Detection: The mass spectrometer was operated in the negative ionization mode using multiple reaction monitoring (MRM) to detect and quantify the parent and product ions specific to the resveratrol diglucuronides.

-

In Vitro Glucuronidation Assay using Human Liver Microsomes[1]

-

Objective: To determine the kinetics of resveratrol glucuronidation by human liver microsomes.

-

Materials: Pooled human liver microsomes (HLM), resveratrol, uridine 5'-diphosphoglucuronic acid (UDPGA), alamethicin, and magnesium chloride.

-

Incubation: Reactions were carried out in a final volume of 100 µL containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 4 mM UDPGA, and varying concentrations of resveratrol. Microsomes were pre-incubated with alamethicin (50 µg/mg protein) on ice for 10 minutes to activate the UGT enzymes. The reaction was initiated by the addition of resveratrol and incubated at 37°C for 60 minutes.

-

Reaction Termination and Analysis: The reaction was stopped by adding 100 µL of cold methanol. The mixture was centrifuged, and the supernatant was analyzed by HPLC with UV detection to quantify the formation of resveratrol glucuronides.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the in vivo metabolism of resveratrol.

A typical experimental workflow for resveratrol metabolism studies.

Conclusion

The in vivo metabolism of resveratrol is a rapid and complex process, with glucuronidation playing a central role in its biotransformation and elimination. The formation of diglucuronides represents a further metabolic step that contributes to the overall pharmacokinetic profile of resveratrol. While quantitative data on these diglucuronides are emerging, further research is required to elucidate the specific UDP-glucuronosyltransferase enzymes responsible for the second glucuronidation event. A thorough understanding of the complete metabolic pathway of resveratrol, including the formation of diglucuronides, is essential for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of this promising natural compound. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evidence for the formation of reactive intermediates of resveratrol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Resveratrol Metabolites: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of isotopic labeling for the study of resveratrol metabolites. It covers the synthesis of labeled resveratrol, detailed experimental protocols for metabolite analysis, quantitative pharmacokinetic data, and the elucidation of key signaling pathways.

Introduction: The Challenge of Resveratrol Research

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a natural polyphenol with a wide array of potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is significantly hampered by low bioavailability and rapid, extensive metabolism. Following oral administration, resveratrol is quickly converted into various glucuronide and sulfate conjugates. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these metabolites is crucial for evaluating the true biological activity and mechanism of action of resveratrol.

Isotopic labeling is an indispensable technique in this field. By replacing specific atoms in the resveratrol molecule with their heavier, stable isotopes (e.g., Deuterium or Carbon-13), researchers can accurately trace the parent compound and its metabolites through complex biological systems. This approach, often coupled with mass spectrometry, allows for precise quantification, unambiguous identification of metabolites, and detailed pharmacokinetic modeling, overcoming the limitations of conventional analytical methods.

Synthesis of Isotopically Labeled Resveratrol

The synthesis of isotopically labeled resveratrol is a critical first step for tracer studies. Stable isotopes like Deuterium (²H or D) and Carbon-13 (¹³C) are commonly used as they do not decay and are safe for human studies. Commercially available standards include Resveratrol-d4 and Resveratrol-¹³C₆.[1][2] The fundamental synthetic strategies for producing the stilbene backbone of resveratrol, which can be adapted for incorporating isotopic labels, include the Wittig reaction, Heck coupling, and Perkin reaction.[3][4][5]

Representative Synthetic Protocol: Wittig Reaction

The Wittig reaction is a widely used method for forming the characteristic carbon-carbon double bond in stilbenes.[6] A general strategy involves reacting a phosphonium ylide (derived from an isotopically labeled benzyl halide) with an aromatic aldehyde.

Conceptual Steps for Synthesis of Resveratrol-¹³C₆:

-

Preparation of Labeled Phosphonium Salt: A ¹³C₆-labeled benzyl halide (e.g., 3,5-dimethoxybenzyl bromide with a labeled ring) is reacted with triphenylphosphine to produce the corresponding ¹³C₆-labeled triphenylphosphonium salt.

-

Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to deprotonate the benzylic carbon, forming the reactive phosphonium ylide.

-

Wittig Reaction: The ¹³C₆-labeled ylide is reacted with 4-hydroxybenzaldehyde (or a protected version thereof) to form the stilbene backbone. This reaction couples the two aromatic rings, with the ¹³C label incorporated into one of them.

-

Deprotection: Any protecting groups on the hydroxyl moieties (often methyl or acetyl groups) are removed to yield the final Resveratrol-¹³C₆ product.

This process requires careful control of reaction conditions to ensure high stereoselectivity for the desired trans-isomer of resveratrol.

Experimental Protocols for Metabolite Analysis

The accurate quantification of resveratrol and its metabolites from biological matrices is predominantly achieved using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard (e.g., Resveratrol-¹³C₆) is crucial for correcting matrix effects and ensuring precise quantification.[7]

Sample Preparation from Biological Matrices

Effective extraction of both the relatively nonpolar resveratrol and its highly polar sulfate and glucuronide metabolites is essential for accurate analysis.

Protocol 1: Protein Precipitation for Plasma Samples [9][10] This is a rapid method suitable for initial screening and quantification of the parent drug and some metabolites.

-

Thaw 100-250 µL of plasma on ice, protected from light.[9][10]

-

For enhanced recovery of acidic metabolites, acidify the plasma with concentrated HCl (e.g., 17.5 µL per 1 mL of plasma).[10]

-

Add an equal volume (e.g., 250 µL) of cold methanol or 4 volumes of cold acetonitrile containing the isotopically labeled internal standard.[9][10]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 15-20 minutes to enhance precipitation.[10]

-

Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in a suitable mobile phase-like solvent (e.g., 200 µL of 50:50 methanol:water) for UPLC-MS/MS analysis.[10]

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Urine and Plasma [11] SALLE is highly effective for extracting polar glucuronide and sulfate conjugates with high recovery (>80%).[11]

-

To a 200 µL plasma or urine sample, add 800 µL of an extraction solvent mixture (e.g., acetonitrile:methanol, 80:20, v/v) containing the internal standard.

-

Add a salting-out reagent (e.g., 10 M ammonium acetate or solid MgSO₄).[11][12]

-

Vortex for 1 minute to ensure thorough mixing and induce phase separation.

-

Centrifuge at high speed for 5-10 minutes. The salt dissolves in the aqueous layer, forcing the water-miscible organic solvent to separate, carrying the analytes with it.

-

Transfer the upper organic layer to a new tube for evaporation and reconstitution as described in Protocol 1.

Protocol 3: Fecal Sample Extraction

-

Lyophilize and mill 4 mg of a fecal sample.

-

Add 500 µL of a methanol/water mixture (e.g., 8:2, v/v).[13]

-

Sonciate for 20 seconds, incubate at 4°C for 10 minutes, and then centrifuge at 5,000 x g for 15 minutes.[13]

-

Collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

A validated UPLC-MS/MS method enables the simultaneous quantification of resveratrol and its primary metabolites.

| Parameter | Typical Conditions |

| UPLC Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[14] |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water[9][14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[9][14] |

| Flow Rate | 0.25 - 0.4 mL/min[9] |

| Gradient Elution | A typical gradient starts with high aqueous phase (e.g., 95% A), ramps down to a low aqueous phase (e.g., 5% A) to elute compounds, and then re-equilibrates. Total run times are often under 15 minutes.[9] |

| MS Ionization | Electrospray Ionization (ESI), typically in negative mode for detecting deprotonated molecules [M-H]⁻.[7] |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] |

Table 1: Example MRM Transitions for Resveratrol and Metabolites (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Resveratrol | 227.0 | 185.0 |

| Resveratrol-¹³C₆ (IS) | 233.0 | 191.0 |

| Resveratrol Glucuronide | 403.0 | 227.0 |

| Resveratrol Sulfate | 307.0 | 227.0 |

(Note: Specific m/z values may vary slightly based on instrumentation and adduct formation.)

Quantitative Pharmacokinetic Data

Isotopic labeling studies have been instrumental in defining the pharmacokinetic profiles of resveratrol and its metabolites in both preclinical models and humans. A consistent finding is that while resveratrol is well-absorbed, its bioavailability as the parent compound is very low due to rapid first-pass metabolism.[6][11]

Table 2: Comparative Pharmacokinetic Parameters of Resveratrol in Rats

| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Resveratrol | 50 mg/kg (oral) | 48 ± 12 | 0.25 | 77 ± 11 | ~20% | [3][7] |

| Resveratrol Glucuronide | 50 mg/kg (oral, Resv) | 7,125 ± 2,059 | 0.25 | 10,750 ± 1,570 | - | [3][7] |

| Resveratrol Sulfate | 50 mg/kg (oral, Resv) | 1,029 ± 254 | 0.5 | 2,135 ± 365 | - | [3][7] |

| Resveratrol | 10 mg/kg (IV) | - | - | 382 ± 41 | 100% | [3][7] |

Table 3: Pharmacokinetic Parameters of Resveratrol in Humans

| Condition | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Fasting | 400 mg (oral) | 47.3 ± 30.0 | 0.5 | 70.8 ± 47.9 | <1% | [6] |

| Fed (High-Fat Meal) | 400 mg (oral) | 42.2 ± 36.6 | 2.0 | 75.0 ± 58.6 | <1% | [6] |

Data clearly show that concentrations of glucuronidated and sulfated metabolites in plasma far exceed that of the parent resveratrol.[3][5][7] This highlights the importance of studying the biological activities of the metabolites themselves, rather than focusing solely on the parent compound.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of resveratrol using stable isotope labeling.

Resveratrol-Modulated Signaling Pathways

Resveratrol and its metabolites exert their biological effects by modulating key intracellular signaling pathways. Tracer studies help confirm that the compound reaches its target and engages these pathways.

PI3K/Akt/mTOR Pathway: Resveratrol has been shown to downregulate the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells, promoting survival and proliferation.[8][9] Inhibition of this pathway is a key mechanism behind resveratrol's anti-cancer effects.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell fate and proliferation, and its dysregulation is linked to various cancers. Resveratrol can inhibit this pathway by preventing the nuclear accumulation of β-catenin, thereby downregulating the expression of target genes like cyclin D1 and c-myc.[10]

Conclusion and Future Directions

The use of stable isotope labeling has fundamentally advanced our understanding of resveratrol's complex pharmacology. It has unequivocally demonstrated that after oral administration, the body is exposed to substantially higher concentrations of resveratrol metabolites than the parent compound. This technical guide provides a framework of established methodologies for synthesizing labeled resveratrol and analyzing its metabolic fate.

Future research should focus on:

-

Synthesizing and testing the biological activity of individual isotopically labeled resveratrol metabolites to determine their specific contributions to health effects.

-

Employing advanced mass spectrometry techniques , such as high-resolution mass spectrometry, to discover and identify novel, previously uncharacterized metabolites.

-

Integrating metabolomics with isotopic labeling to map the downstream metabolic consequences of resveratrol administration, providing a deeper understanding of its mechanism of action.

By leveraging these powerful techniques, the scientific community can continue to unravel the complexities of resveratrol metabolism and move closer to realizing its full therapeutic potential.

References

- 1. A Mini Review on the Chemical Synthesis of Resveratrol | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple LC-MS/MS method facilitated by salting-out assisted liquid-liquid extraction to simultaneously determine trans-resveratrol and its glucuronide and sulfate conjugates in rat plasma and its application to pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] A re-investigation of resveratrol synthesis by Perkins reaction. Application to the synthesis of aryl cinnamic acids | Semantic Scholar [semanticscholar.org]

- 12. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical stability of Resveratrol 3,5-diglucuronide-d4

An In-depth Technical Guide on the Physical and Chemical Stability of Resveratrol 3,5-diglucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound. Due to the limited direct studies on this specific deuterated diglucuronide, this guide synthesizes information from studies on resveratrol and its mono-glucuronide metabolites to project the stability profile and provide detailed experimental protocols for its assessment. The deuterated form (d4) is primarily utilized as an internal standard in mass spectrometric analysis, and its stability is expected to be comparable to the non-deuterated analog.

Introduction to Resveratrol and its Glucuronide Metabolites

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol known for its potential health benefits. However, its therapeutic application is often hindered by its rapid and extensive metabolism in the body, primarily through glucuronidation and sulfation, leading to low bioavailability of the parent compound. The major metabolites include resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide.[1][2][3] Diglucuronides, such as Resveratrol 3,5-diglucuronide, are also formed. Understanding the stability of these metabolites is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data.

Predicted Physicochemical Stability of Resveratrol 3,5-diglucuronide

Based on the known stability of resveratrol and its mono-glucuronides, the stability of Resveratrol 3,5-diglucuronide is predicted to be influenced by pH, temperature, and light.

pH Stability

Resveratrol is known to be relatively stable in acidic to neutral conditions but degrades rapidly in basic environments (pH > 7).[1][4] The degradation of resveratrol is significant at pH 9.[4] For resveratrol mono-glucuronides, the stability is also pH-dependent. It is anticipated that Resveratrol 3,5-diglucuronide will exhibit similar characteristics, with greater stability at acidic and neutral pH and accelerated degradation under basic conditions.

Temperature Stability

Elevated temperatures are known to accelerate the degradation of resveratrol.[2] Forced degradation studies on resveratrol often employ temperatures ranging from 40°C to 80°C to assess thermal liability.[5][6] It is expected that Resveratrol 3,5-diglucuronide will also be susceptible to thermal degradation, and its stability in solution will decrease with increasing temperature.

Photostability

Exposure to ultraviolet (UV) light can cause isomerization of trans-resveratrol to cis-resveratrol and lead to further degradation.[7][8][9] Studies on resveratrol mono-glucuronides have shown that the trans-isomer of resveratrol-3-O-glucuronide is particularly susceptible to isomerization to the cis-form upon exposure to diffused sunlight.[7][10] In contrast, the 4'-O-glucuronide is significantly more stable under similar conditions.[7] Given the presence of a glucuronide group at the 3-position, Resveratrol 3,5-diglucuronide is likely to be photosensitive and undergo E/Z (trans/cis) isomerization when exposed to light.

Quantitative Stability Data (Predicted)

While specific quantitative data for this compound is not available, the following table summarizes the known stability of resveratrol and its 3-O-mono-glucuronide to provide an indication of the expected stability profile.

| Condition | Compound | Observation | Reference |

| pH | Resveratrol | Stable in acidic and neutral pH; rapid degradation at pH > 8. | [1][4] |

| Resveratrol | Half-life of 329 days at pH 1.2, decreases to 3.3 minutes at pH 10. | [11] | |

| Temperature | Resveratrol | Degradation observed at temperatures of 40°C and 60°C over 120 hours. | [5] |

| Light | Resveratrol | Isomerization from trans to cis form upon exposure to UV light. | [8][9] |

| trans-Resveratrol 3-O-glucuronide | In aqueous solution, after ~8 hours of bright sunlight, the ratio of E (trans) to Z (cis) isomer became 11:89. | [7] | |

| trans-Resveratrol 4'-O-glucuronide | No significant E/Z isomerisation observed after 120 hours under the same conditions as the 3-O-glucuronide. | [7] |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on established methods for resveratrol and its metabolites.[5]

General Procedure

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a hydroalcoholic mixture). This stock solution is then diluted to a known concentration in the respective stressor solutions. Samples are collected at various time points (e.g., 0, 24, 48, 72, 120 hours), and the concentration of the parent compound and the formation of degradation products are monitored by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a common choice for stability studies of resveratrol and its derivatives.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, with a primary wavelength around 306 nm for trans-resveratrol and its glucuronides.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Forced Degradation Conditions

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solution stored at 60°C in a temperature-controlled oven.

-

Photodegradation: Solution exposed to UV light (e.g., 365 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

Visualizations

Predicted Degradation Pathway

The primary predicted degradation pathway for Resveratrol 3,5-diglucuronide under photolytic stress is the isomerization from the trans to the cis form, similar to what is observed for the 3-O-mono-glucuronide.

Caption: Predicted photo-isomerization of this compound.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While direct stability data for this compound is not yet published, evidence from studies on resveratrol and its mono-glucuronide metabolites strongly suggests that its stability is dependent on pH, temperature, and light. The presence of a glucuronide at the 3-position indicates a particular susceptibility to photo-isomerization. For definitive stability assessment, a comprehensive forced degradation study is recommended, following the experimental protocols outlined in this guide. The results of such studies will be invaluable for researchers and drug development professionals working with this and other resveratrol metabolites.

References

- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. citedrive.com [citedrive.com]

- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]

- 8. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pre-formulation studies of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Commercial Suppliers and Technical Guide for Resveratrol 3,5-diglucuronide-d4

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled standards, Resveratrol 3,5-diglucuronide-d4 is a critical reference material for pharmacokinetic and metabolic studies of resveratrol. This technical guide provides an overview of commercial suppliers, available product specifications, and relevant experimental protocols for the utilization of this compound.

Commercial Availability

This compound is a specialized chemical and is available from a select number of commercial suppliers that focus on reference standards and isotopically labeled compounds. Two prominent suppliers identified are Axios Research and MedChemExpress.

| Supplier | Product Name | Catalog Number |

| Axios Research | Resveratrol-d4 3,5-Diglucuronide | AR-R01404 |

| MedChemExpress | This compound | HY-144159S |

Quantitative Data Summary

Detailed certificates of analysis for specific batches should be obtained directly from the suppliers. However, general product specifications provide a baseline for the expected quality of this compound. Axios Research, for instance, specifies the general purity for their isotopically labeled reference standards.

| Parameter | Axios Research (General Specification) | MedChemExpress |

| Chemical Purity (HPLC) | ≥ 98.0%[1] | Not explicitly stated |

| Isotopic Purity | ≥ 98.0% (by mass spectroscopy)[1] | Not explicitly stated |

| Molecular Formula | C₂₆H₂₄D₄O₁₅ | Not explicitly stated |

Note: It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier prior to purchase to obtain precise quantitative data, including purity, isotopic enrichment, and any identified impurities.[2][3][4]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of resveratrol and its metabolites in biological matrices.

Example Protocol: LC-MS/MS Analysis of Resveratrol Glucuronides in Plasma

This protocol is adapted from a published method for the analysis of resveratrol and its metabolites and can be tailored for the use of this compound as an internal standard.[5][6][7]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 30 x 2.0 mm, 3 µm particle size)[5][6]

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient should be developed to ensure the separation of the analytes from matrix components. A typical starting point would be 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 5 minutes.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Glucuronides can often be detected in negative ion mode.[5][6]

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for Resveratrol 3,5-diglucuronide and its deuterated internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

Visualizations

Sourcing and Utilization Workflow

The following diagram illustrates a typical workflow for sourcing and utilizing this compound in a research setting.

References

- 1. cphi-online.com [cphi-online.com]

- 2. Impurities |Axios Research [axios-research.com]

- 3. Insulin |Axios Research [axios-research.com]

- 4. Cholesterol |Axios Research [axios-research.com]

- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Resveratrol Diglucuronide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is hampered by low bioavailability due to extensive first-pass metabolism, primarily through glucuronidation. This process, mediated by UDP-glucuronosyltransferases (UGTs), leads to the formation of various metabolites, including resveratrol monoglucuronides and diglucuronides. While much of the research has focused on the parent compound, understanding the biological significance of its glucuronidated forms is paramount for developing effective resveratrol-based therapeutics. This technical guide provides an in-depth analysis of resveratrol diglucuronide formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. A notable challenge in this field is the limited research specifically targeting resveratrol diglucuronides, with the majority of studies focusing on monoglucuronide and sulfate conjugates.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is rapidly and extensively metabolized in the intestines and liver following oral administration.[1] The primary metabolic pathway is glucuronidation, a phase II detoxification process that conjugates glucuronic acid to the hydroxyl groups of resveratrol, increasing its water solubility and facilitating its excretion.[2] This leads to the formation of resveratrol-3-O-glucuronide, resveratrol-4'-O-glucuronide, and resveratrol-3,5-O-diglucuronide. While this metabolic conversion significantly reduces the circulating levels of free resveratrol, emerging evidence suggests that the resulting glucuronide metabolites may not be mere inactive excretion products. Instead, they may possess their own biological activities or act as a circulating reservoir from which active resveratrol can be regenerated at target tissues.[3] This guide will delve into the formation of these glucuronides and their potential biological implications.

Resveratrol Metabolism and Glucuronide Formation

The glucuronidation of resveratrol is primarily catalyzed by various isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family, with UGT1A1 and UGT1A9 being the major contributors.[2] The process involves the transfer of a glucuronic acid moiety from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of resveratrol. The formation of monoglucuronides at the 3 and 4' positions is well-documented, and further glucuronidation can lead to the formation of diglucuronides.

Enzymatic Pathway of Resveratrol Diglucuronide Formation

Quantitative Data on Resveratrol and its Glucuronide Metabolites

The pharmacokinetic profile of resveratrol is characterized by low levels of the parent compound and significantly higher concentrations of its glucuronide and sulfate metabolites in plasma. The following tables summarize key pharmacokinetic parameters from various studies in humans and dogs. It is important to note the variability in these values, which can be attributed to differences in dosage, formulation, and individual metabolic rates. Data specifically for resveratrol diglucuronides are scarce in the literature.

Pharmacokinetic Parameters in Humans

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| trans-Resveratrol | 400 mg | 47.3 ± 30.0 | 0.5 | - | - | [4] |

| trans-Resveratrol | 500 mg | 71.2 ± 42.4 | 1.3 | 179.1 ± 79.1 | - | [5] |

| Resveratrol Glucuronides (mixed) | 500 mg | 4083.9 ± 1704.4 | 3.0 | 39732.4 ± 16145.6 | - | [5] |

| Resveratrol Glucuronides | Moderate Red Wine | Higher than Resveratrol | Longer than Resveratrol | Higher than Resveratrol | - | [2] |

Pharmacokinetic Parameters in Dogs

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Half-life (h) | Reference |

| Resveratrol | 200 | 1.7 ± 0.6 | 1-5 | 3.6 ± 1.2 | - | [6] |

| Resveratrol | 600 | 5.3 ± 2.1 | 1-5 | 17.5 ± 6.9 | - | [6] |

| Resveratrol | 1200 | 9.9 ± 3.5 | 1-5 | 44.0 ± 15.4 | - | [6] |

| Resveratrol Glucuronide | 200 | - | - | - | - | [6] |

| Resveratrol Glucuronide | 600 | - | - | - | - | [6] |

| Resveratrol Glucuronide | 1200 | - | - | - | - | [6] |

Note: Specific Cmax, Tmax, and AUC values for resveratrol glucuronide in the dog study were not provided in the abstract.

Biological Activities of Resveratrol Glucuronides

The biological activities of resveratrol glucuronides are a subject of ongoing research, with some studies indicating that they retain or even possess enhanced activities compared to the parent compound, while others suggest they are less active.

Anti-cancer Activity

Studies have shown that resveratrol monoglucuronides can inhibit the growth of colon cancer cells.[7] For instance, resveratrol-3-O-D-glucuronide and resveratrol-4'-O-D-glucuronide have been reported to induce G1 cell cycle arrest in colon cancer cell lines with IC50 values in the micromolar range.[7]

Anti-inflammatory Activity

Resveratrol-4'-O-glucuronide has been shown to possess equipotent cyclooxygenase-2 (COX-2) inhibitory activity compared to resveratrol, suggesting a potential role in mitigating inflammation.[8]

Antioxidant Activity

Resveratrol-3-O-glucuronide has demonstrated comparable or even equal antioxidant activity to resveratrol in certain assays, such as the ferric reducing antioxidant power (FRAP) assay.[8]

Key Signaling Pathways

Resveratrol and its metabolites are known to modulate several key signaling pathways involved in cellular processes like inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

Resveratrol can inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition can occur through the suppression of p65 and IκB kinase activities. While the direct effects of resveratrol diglucuronides on this pathway are not well-studied, the anti-inflammatory activity of monoglucuronides suggests a potential for interaction.

References

- 1. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of glucuronidation and reduction modifications of resveratrol on its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Resveratrol Metabolites in Human Plasma using Resveratrol 3,5-diglucuronide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of resveratrol and its glucuronide metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Resveratrol 3,5-diglucuronide-d4, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] A streamlined protein precipitation protocol is utilized for sample preparation, allowing for high-throughput analysis suitable for pharmacokinetic and metabolic studies in drug development.[4][5] The method is validated according to FDA guidelines for bioanalytical method validation.[6][7][8]

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with potential therapeutic benefits in various diseases. However, its clinical application is often limited by its rapid and extensive metabolism in the body.[9] The primary metabolic pathways for resveratrol include glucuronidation and sulfation, leading to the formation of various conjugated metabolites.[9][10][11] Accurate quantification of resveratrol and its metabolites in biological matrices like plasma is crucial for understanding its pharmacokinetics and bioavailability.[11]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis.[3][12] An ideal SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte of interest, ensuring it co-elutes and experiences similar ionization effects, thereby providing the most accurate correction for experimental variability.[1][13] This application note provides a detailed protocol for the extraction and quantification of resveratrol glucuronides from human plasma, utilizing this compound as the internal standard.

Resveratrol Metabolism Pathway

Caption: Simplified metabolic pathway of resveratrol glucuronidation.

Experimental Protocol

This protocol is intended for the analysis of resveratrol glucuronides in human plasma.

Materials and Reagents

-

Human Plasma (K2-EDTA)

-

This compound (Internal Standard)

-

Resveratrol 3-O-glucuronide (Analyte Standard)

-

Resveratrol 4'-O-glucuronide (Analyte Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Microcentrifuge Tubes (1.5 mL)

-

Autosampler Vials

Stock and Working Solutions Preparation

-

Analyte Stock Solutions (1 mg/mL): Separately weigh and dissolve each resveratrol glucuronide standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Caption: Workflow for plasma sample preparation by protein precipitation.

-

Aliquot 50 µL of plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.[5]

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 30 x 2.0 mm, 3 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | To be optimized for specific analytes and IS. Example transitions below. |

| Resveratrol Glucuronide | Precursor Ion (m/z) → Product Ion (m/z) |

| Resveratrol-d4 Glucuronide | Precursor Ion (m/z) + 4 → Product Ion (m/z) + 4 |

Note: Specific MRM transitions need to be determined by infusing the pure standards into the mass spectrometer. For resveratrol, a common transition is m/z 227 → 185.[14]

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[7][8] Key validation parameters are summarized below.

Linearity

The calibration curve should be linear over the desired concentration range.

| Analyte | Range (ng/mL) | R² |

| Resveratrol 3-O-glucuronide | 5 - 1000 | > 0.995 |

| Resveratrol 4'-O-glucuronide | 5 - 1000 | > 0.995 |

Data is representative based on similar published methods.[4][15]

Accuracy and Precision

The intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Resveratrol 3-O-glucuronide | LLOQ | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Low | 15 | < 8 | 97 - 103 | < 8 | 97 - 103 | |

| Mid | 150 | < 6 | 98 - 102 | < 6 | 98 - 102 | |

| High | 800 | < 5 | 99 - 101 | < 5 | 99 - 101 |

Acceptance criteria based on FDA guidelines.[7]

Recovery and Matrix Effect

Recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.

| Parameter | Low QC (%) | Mid QC (%) | High QC (%) |

| Extraction Recovery | > 85 | > 85 | > 85 |

| Analyte | |||

| Internal Standard | > 85 | > 85 | > 85 |

| Matrix Effect | 90 - 110 | 90 - 110 | 90 - 110 |

Recovery does not need to be 100% but should be consistent.[7] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects.[3]

Stability

The stability of resveratrol glucuronides in plasma should be evaluated under various conditions to ensure sample integrity.[16]

| Stability Test | Condition | Result |

| Freeze-Thaw | 3 cycles at -20°C and -80°C | Stable |

| Bench-Top | Room temperature for 4 hours | Stable |

| Long-Term | -80°C for 30 days | Stable |

| Post-Preparative | In autosampler at 4°C for 24 hours | Stable |

Conclusion

This application note provides a comprehensive protocol for the quantification of resveratrol glucuronides in human plasma using this compound as an internal standard. The method is sensitive, robust, and suitable for high-throughput bioanalysis in support of clinical and preclinical research. The use of a stable isotope-labeled internal standard ensures the highest level of data quality and integrity, in line with regulatory expectations.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. Effects of resveratrol on drug‐ and carcinogen‐metabolizing enzymes, implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocol for the Urinary Analysis of Resveratrol 3,5-diglucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Resveratrol 3,5-diglucuronide-d4 in urine samples. The methodologies detailed are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for the detection of resveratrol and its metabolites.

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol with various reported health benefits. Due to its extensive metabolism in the body, primarily through glucuronidation and sulfation in the intestine and liver, the bioavailability of resveratrol is low.[1][2][3][4] The primary metabolites found in human urine include resveratrol monoglucuronides, resveratrol monosulfates, and dihydroresveratrol conjugates.[2][5][6] Resveratrol 3,5-diglucuronide is a significant metabolite, and the use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in urine.

Metabolic Pathway of Resveratrol

Resveratrol undergoes extensive phase II metabolism. The following diagram illustrates the key metabolic pathways leading to the formation of glucuronide conjugates.

Experimental Protocol

This protocol is adapted from established methods for the analysis of resveratrol metabolites in urine.[7][8][9]

Materials and Reagents

-

This compound standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Urine collection containers

-

Solid Phase Extraction (SPE) cartridges (e.g., Polyamide or C18)[5][6]

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation

A simple dilution method or solid-phase extraction can be employed for sample preparation.

Method A: Simple Dilution [8]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 30 seconds to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 900 µL of a 1:1 (v/v) methanol/water solution.

-

Add the internal standard (this compound) to a final concentration of 100 ng/mL.

-

Vortex for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE) [5][6]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load 1 mL of the urine sample onto the cartridge.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Add the internal standard (this compound) to a final concentration of 100 ng/mL.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 30 mm x 2.0 mm, 3 µm particle size)[10]

-

Mobile Phase A: 0.1% Formic acid in water[10]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[10]

-

Flow Rate: 0.25 mL/min[10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-20 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of Resveratrol 3,5-diglucuronide in the urine samples can then be determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of resveratrol and its metabolites in urine, adapted from published literature.[7][8]

Table 1: Method Validation Parameters for Resveratrol Analysis in Urine [7]

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 2.0 ng/mL |

| Limit of Quantitation (LOQ) | 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (%) | 94.6 - 104.4% |

| Recovery (%) | 60 - 68% |

Table 2: Linearity and Quantification Limits for Resveratrol Metabolites [8]

| Compound | Linear Dynamic Range (ng/mL) | Limit of Quantification (ng/mL) |

| trans-resveratrol-3-O-β-d-glucuronide | 3 - 1000 | 15.28 |

| trans-resveratrol-4′-O-d-glucuronide | 3 - 1000 | 25.45 |

| resveratrol-3-O-sulfate | 3 - 1000 | 53.03 |

Conclusion

The protocol described provides a robust and reliable method for the quantification of this compound in urine samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical trials investigating the metabolism and bioavailability of resveratrol. Adherence to the detailed steps in sample preparation and LC-MS/MS analysis is critical for obtaining high-quality, reproducible data.

References

- 1. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resveratrol and Its Human Metabolites-Effects on Metabolic Health and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the major metabolites of resveratrol in rat urine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry of Resveratrol 3,5-diglucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol, has garnered significant interest for its potential health benefits. Understanding its metabolism is crucial for evaluating its bioavailability and in vivo activity. A major metabolic pathway for resveratrol is glucuronidation, leading to various conjugated forms.[1][2] This application note details a high-resolution mass spectrometry (HRMS) method for the sensitive and specific quantification of Resveratrol 3,5-diglucuronide, using its deuterated internal standard, Resveratrol 3,5-diglucuronide-d4. This method is applicable for pharmacokinetic studies and metabolite profiling in biological matrices.

Metabolic Pathway of Resveratrol Glucuronidation

Resveratrol undergoes extensive phase II metabolism in the intestine and liver, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to its hydroxyl groups.[2][3] This process increases the water solubility of resveratrol, facilitating its excretion.[4] While mono-glucuronides are the most commonly reported metabolites, di-glucuronidated forms such as Resveratrol 3,5-diglucuronide also occur.[5]

Caption: Metabolic pathway of Resveratrol to Resveratrol 3,5-diglucuronide.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a suitable concentration.[6]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[6]

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-25 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

High-Resolution Mass Spectrometry

-

Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2)

-

Full Scan Resolution: 70,000

-

dd-MS2 Resolution: 17,500

-

Collision Energy: Stepped HCD (20, 30, 40 eV)

-

Capillary Temperature: 320°C

-

Spray Voltage: 3.5 kV

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Quantitative Data

| Compound | Precursor Ion (m/z) [M-H]⁻ | Formula | Exact Mass | Predicted RT (min) |

| Resveratrol 3,5-diglucuronide | 581.1512 | C₂₆H₂₈O₁₅ | 580.1428 | 8.5 |

| This compound | 585.1764 | C₂₆H₂₄D₄O₁₅ | 584.1679 | 8.5 |

| MS/MS Fragments of Resveratrol 3,5-diglucuronide | Predicted m/z |

| [M-H-glucuronide]⁻ | 405.1191 |

| [M-H-2*glucuronide]⁻ (Resveratrol) | 229.0869 |

| [Glucuronic acid - H]⁻ | 175.0243 |

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometry analysis of this compound. The detailed experimental procedures and expected quantitative data will be valuable for researchers in drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of this key resveratrol metabolite in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

References

- 1. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust Pharmacokinetic Study Design for Resveratrol Using Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, and is known for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] Despite its high oral absorption of about 75%, resveratrol's bioavailability is very low (less than 1%) due to its rapid and extensive first-pass metabolism in the intestine and liver.[3][4][5] This metabolic process primarily results in the formation of glucuronide and sulfate conjugates, which are the major forms of resveratrol found in systemic circulation.[4][6] The rapid metabolism and low bioavailability present significant challenges for accurately quantifying resveratrol in biological matrices and understanding its pharmacokinetic profile.

To overcome these analytical hurdles, a robust study design incorporating a stable isotope-labeled internal standard is crucial. Deuterated resveratrol is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[7][8] Since it is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar extraction recovery and ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.[8][9] This application note provides a detailed protocol for a pharmacokinetic study of resveratrol using deuterated resveratrol as an internal standard, ensuring accurate and reproducible quantification.

Principle of Deuterated Internal Standards in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as deuterated resveratrol, is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[8] The principle lies in the near-identical physicochemical properties of the deuterated standard and the native analyte. During sample preparation and analysis, any loss of the analyte is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the deuterated standard is distinguished from the analyte by its higher mass. By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument performance.[7]

Experimental Design: Single-Dose Crossover Pharmacokinetic Study

This protocol outlines a randomized, single-dose, open-label, two-period crossover study in healthy volunteers to determine the pharmacokinetics of an oral resveratrol formulation.

-

Subjects: A cohort of healthy male and female volunteers (n=12) who have provided informed consent.

-

Study Design: A two-period crossover design with a washout period of at least one week between doses. Subjects will be randomized to receive either the test formulation or a reference formulation in the first period and will be crossed over to the other formulation in the second period.[10]

-

Dosing: A single oral dose of 500 mg resveratrol will be administered after an overnight fast.[4]

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected in tubes containing an anticoagulant (e.g., lithium heparin) at the following time points: pre-dose (0 h), and 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[4][11]

-

Sample Handling: Plasma will be separated by centrifugation and stored at -80°C until analysis.[12]

Detailed Experimental Protocols

Materials and Reagents

-

trans-Resveratrol (purity >99%)

-

trans-Resveratrol-d4 (or other suitable deuterated resveratrol, purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Resveratrol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trans-resveratrol in 10 mL of methanol.

-

Deuterated Resveratrol Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of trans-resveratrol-d4 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the resveratrol stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution (25 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 25 ng/mL.[13]

Sample Preparation Protocol (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Add 1 mL of the IS working solution (25 ng/mL in acetonitrile) to each tube.[13]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

-

LC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate resveratrol from its metabolites and endogenous interferences. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Injection Volume: 5 µL.

-

-

MS/MS System:

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Resveratrol: m/z 227 -> 185[14]

-

Resveratrol-d4: m/z 231 -> 189 (example, confirm for specific deuterated standard)

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

Calibration Curve and Quality Control

-

Prepare a calibration curve by spiking drug-free plasma with known concentrations of resveratrol (e.g., 1-1000 ng/mL).

-

Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

-

Process calibration standards and QC samples along with the study samples.

-

The calibration curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of the back-calculated concentrations of the calibration standards and QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification).

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.[10][15] Key parameters include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

The results should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of Resveratrol Pharmacokinetic Parameters (Mean ± SD)

| Parameter | Resveratrol Formulation A | Resveratrol Formulation B |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] |

| Tmax (h) | [Insert Value] | [Insert Value] |

| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |

| AUC0-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |

| t1/2 (h) | [Insert Value] | [Insert Value] |

Visualizations

Caption: Experimental workflow for the pharmacokinetic study of resveratrol.

Caption: Simplified metabolic pathways of resveratrol in humans.

Conclusion

The low bioavailability of resveratrol necessitates a highly sensitive and accurate analytical method for its pharmacokinetic evaluation.[16] The use of a deuterated internal standard in conjunction with LC-MS/MS is the most reliable approach to mitigate variability and ensure data integrity.[17][18] The detailed protocol provided in this application note offers a robust framework for researchers to design and execute pharmacokinetic studies of resveratrol, ultimately leading to a better understanding of its absorption, distribution, metabolism, and excretion (ADME) profile and facilitating its development as a potential therapeutic agent.

References

- 1. [PDF] Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity | Semantic Scholar [semanticscholar.org]

- 2. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity [ouci.dntb.gov.ua]

- 3. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Pharmacokinetic evaluation of two oral Resveratrol formulations in a randomized, open-label, crossover study in healthy fasting subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Population Pharmacokinetic Model Characterizing the Tissue Distribution of Resveratrol After Administration by Different Routes and Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 15. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Analysis of Resveratrol and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It has garnered significant interest for its potential health benefits, which include antioxidant, anti-inflammatory, and cardioprotective properties. However, resveratrol undergoes rapid and extensive metabolism in vivo, primarily forming glucuronide and sulfate conjugates. Accurate analysis of both the parent compound and its metabolites in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and mechanism of action. This document provides detailed protocols for the preparation of various biological samples for the analysis of resveratrol and its key metabolites.

Sample Preparation from Plasma and Serum

The most common methods for extracting resveratrol and its metabolites from plasma or serum are protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT is a rapid and simple method suitable for high-throughput analysis, while LLE can offer cleaner extracts.

Protein Precipitation (PPT)

This technique utilizes an organic solvent to denature and precipitate plasma proteins, releasing the analytes into the supernatant.

Experimental Protocol: Protein Precipitation for Plasma Samples

-

Materials:

-

Plasma samples, stored at -80°C.

-

Methanol (HPLC grade), chilled at -20°C.[1]

-

Acetonitrile (HPLC grade).[2]

-

Internal Standard (IS) solution (e.g., trans-resveratrol-¹³C₆).[2]

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Refrigerated microcentrifuge (4°C).

-

Nitrogen evaporator.

-

Reconstitution solvent (e.g., 50:50 methanol:water).[2]

-

-

Procedure:

-